molecular formula C12H8O4S2 B14085392 2,3,7,8-Thianthrenetetrol CAS No. 24066-96-4

2,3,7,8-Thianthrenetetrol

Cat. No.: B14085392
CAS No.: 24066-96-4
M. Wt: 280.3 g/mol
InChI Key: KPWWYSXDMXFVIW-UHFFFAOYSA-N
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Description

2,3,7,8-Thianthrenetetrol is a sulfur-containing heterocyclic compound with the chemical formula C12H8O4S2 It is characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .

Scientific Research Applications

2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .

Comparison with Similar Compounds

    Thianthrene: A sulfur-containing heterocyclic compound with similar structural properties.

    Dibenzothiophene: Another sulfur-containing compound with a fused ring structure.

    Benzothiophene: A simpler sulfur-containing heterocyclic compound.

Uniqueness: 2,3,7,8-Thianthrenetetrol is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. Its redox behavior and electron-donating properties make it distinct from other similar compounds .

Properties

CAS No.

24066-96-4

Molecular Formula

C12H8O4S2

Molecular Weight

280.3 g/mol

IUPAC Name

thianthrene-2,3,7,8-tetrol

InChI

InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H

InChI Key

KPWWYSXDMXFVIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O

Origin of Product

United States

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